

Spectroscopic and Spectrometric Analysis of 3,5-Dichloropicolinamide: A Technical Guide

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Compound of Interest

Compound Name: 3,5-Dichloropicolinamide

Cat. No.: B1296133

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This technical guide provides a comprehensive overview of the expected spectroscopic and spectrometric data for **3,5-Dichloropicolinamide** (CAS Number: 5468-71-3). The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide presents predicted data in structured tables and outlines detailed experimental protocols for data acquisition.

Predicted Spectroscopic and Spectrometric Data

While experimentally derived public data for **3,5-Dichloropicolinamide** is limited, the following sections provide predicted spectroscopic and spectrometric characteristics based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The predicted ^1H and ^{13}C NMR data for **3,5-Dichloropicolinamide** are presented below.

Table 1: Predicted ^1H NMR Data for **3,5-Dichloropicolinamide** in DMSO- d_6

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~8.45	d	1H	H-6
~8.25	d	1H	H-4
~8.0 (broad s)	s	1H	-NH ₂
~7.8 (broad s)	s	1H	-NH ₂

Table 2: Predicted ¹³C NMR Data for **3,5-Dichloropicolinamide** in DMSO-d₆

Chemical Shift (δ , ppm)	Assignment
~166	C=O
~149	C-2
~147	C-6
~139	C-4
~131	C-5
~126	C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for **3,5-Dichloropicolinamide** are listed below.

Table 3: Predicted IR Absorption Bands for **3,5-Dichloropicolinamide**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
3450 - 3300	Strong, Broad	N-H Stretch (Amide)
~1680	Strong	C=O Stretch (Amide I)
~1600	Medium	N-H Bend (Amide II)
1550, 1450	Medium-Strong	C=C and C=N Aromatic Ring Stretches
850 - 750	Strong	C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of **3,5-Dichloropicolinamide** are detailed below.

Table 4: Predicted Mass Spectrometry Data for **3,5-Dichloropicolinamide**

m/z	Relative Intensity	Assignment
190, 192, 194	High	Molecular Ion Peak $[M]^+$ with isotopic pattern for two chlorine atoms
173, 175, 177	Medium	$[M-NH_3]^+$
146, 148, 150	Medium	$[M-CONH_2]^+$

Experimental Protocols

Standardized experimental procedures for obtaining the spectroscopic and spectrometric data for **3,5-Dichloropicolinamide** are as follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of **3,5-Dichloropicolinamide** is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. ¹H

and ^{13}C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Chemical shifts are referenced to the residual solvent peak (δ 2.50 for ^1H and δ 39.52 for ^{13}C in DMSO-d_6).

Infrared (IR) Spectroscopy

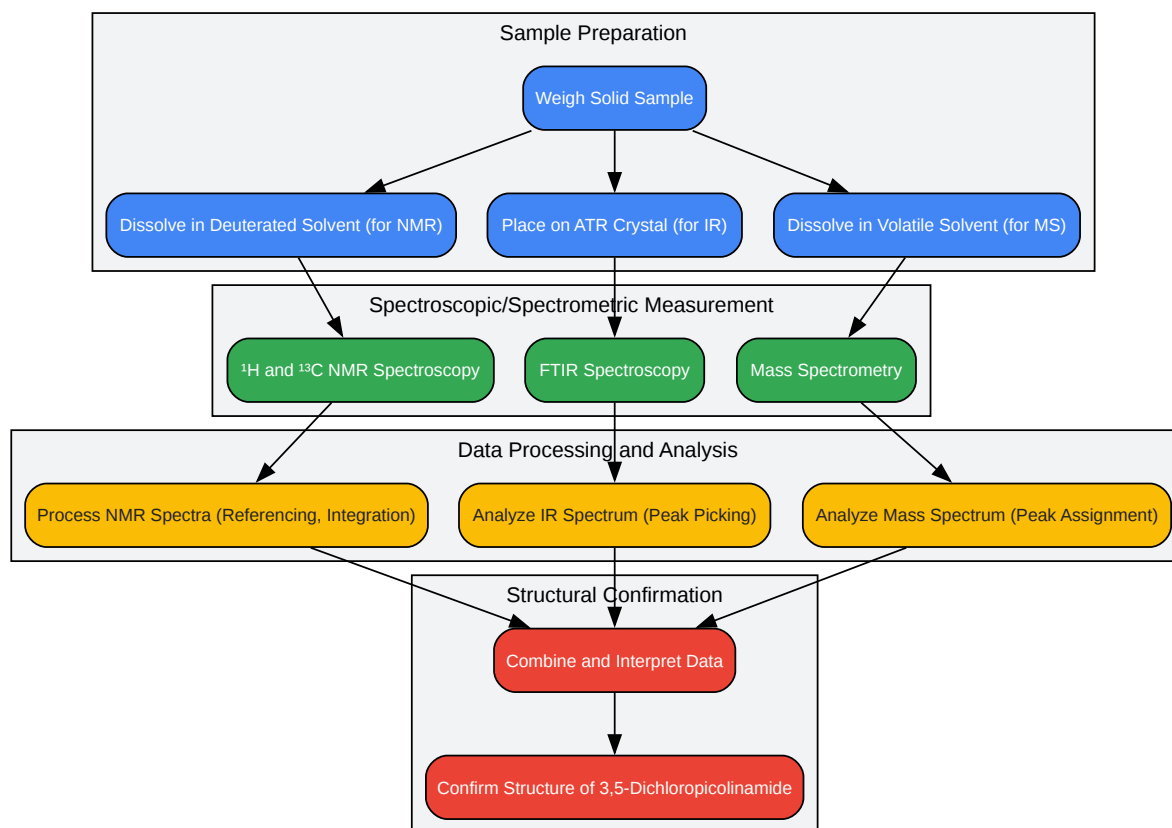
The IR spectrum of solid **3,5-Dichloropicolinamide** is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometric analysis is performed using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. For ESI, the sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument. For EI, a solid probe may be used. The mass spectrum is typically acquired in positive ion mode.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound such as **3,5-Dichloropicolinamide**.



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Caption: A general workflow for the spectroscopic analysis of **3,5-Dichloropicolinamide**.

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